molecular formula C13H21NO5 B14037646 o7-Tert-butylo1-methylexo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate

o7-Tert-butylo1-methylexo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate

Cat. No.: B14037646
M. Wt: 271.31 g/mol
InChI Key: DLGRTZJENYOJQN-RVBZMBCESA-N
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Description

O7-tert-butyl O1-methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate is a complex organic compound with the molecular formula C13H21NO5 . This compound is characterized by its unique bicyclic structure, which includes a tert-butyl group, a methyl ester, and a hydroxyl group. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O7-tert-butyl O1-methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, followed by the introduction of the tert-butyl and methyl ester groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and the availability of raw materials. Industrial production methods aim to optimize reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

O7-tert-butyl O1-methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The tert-butyl and methyl ester groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester groups may produce primary alcohols.

Scientific Research Applications

O7-tert-butyl O1-methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of O7-tert-butyl O1-methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to O7-tert-butyl O1-methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate include:

  • O7-tert-butyl O1-methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate analogs with different substituents.
  • Other bicyclic compounds with similar core structures but different functional groups.

Uniqueness

The uniqueness of O7-tert-butyl O1-methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate lies in its specific combination of functional groups and its bicyclic structure. This combination imparts distinctive chemical properties and reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

7-O-tert-butyl 1-O-methyl (1S,3S,4S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-8-5-6-13(14,7-9(8)15)10(16)18-4/h8-9,15H,5-7H2,1-4H3/t8-,9-,13-/m0/s1

InChI Key

DLGRTZJENYOJQN-RVBZMBCESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CC[C@]1(C[C@@H]2O)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1(CC2O)C(=O)OC

Origin of Product

United States

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